2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
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Description
2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21FN4O4S and its molecular weight is 456.49. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the queried compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some showing nearly 1.5–3.0-fold more potency compared to the positive control 5-FU. Molecular docking studies revealed similar binding modes to known inhibitors, indicating their mechanism of action could involve inhibition of critical cancer-related enzymes or receptors (Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Another research area includes the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which were evaluated for their antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, certain derivatives exhibited potent anticonvulsant activity, highlighting the potential of quinazolinone derivatives in developing new treatments for bacterial infections and epilepsy (Rajasekaran et al., 2013).
Antibacterial Properties
Research focusing on the synthesis of quinolines and quinazolinones, including structures similar to the queried compound, has identified several derivatives with promising in vitro antibacterial activity. These findings suggest the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Kidwai et al., 2000).
Anticancer Agents
A study on the one-pot synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, structurally related to the queried compound, revealed moderate to high levels of antitumor activities against various cancer cell lines. These compounds exhibited more potent inhibitory activities compared to the positive control, suggesting their potential as anticancer agents (Fang et al., 2016).
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-4-10-27-21(28)15-11-13(23)8-9-16(15)24-22(27)32-12-18-25-20(26-31-18)14-6-5-7-17(29-2)19(14)30-3/h5-9,11H,4,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYYFKAJZXOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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